molecular formula C10H8N6 B11889274 6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 90920-65-3

6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11889274
CAS No.: 90920-65-3
M. Wt: 212.21 g/mol
InChI Key: CKEYQWYUDJIULI-UHFFFAOYSA-N
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Description

6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazolo[3,4-d]pyrimidine core. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrazole derivatives under controlled conditions. For instance, the reaction of 3-aminopyridine with a suitable pyrazole derivative in the presence of a cyclizing agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings .

Mechanism of Action

The mechanism of action of 6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications .

Properties

CAS No.

90920-65-3

Molecular Formula

C10H8N6

Molecular Weight

212.21 g/mol

IUPAC Name

6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H8N6/c11-8-7-5-13-16-10(7)15-9(14-8)6-2-1-3-12-4-6/h1-5H,(H3,11,13,14,15,16)

InChI Key

CKEYQWYUDJIULI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C3C=NNC3=N2)N

Origin of Product

United States

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